
N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as anilides. These are organic heterocyclic compounds derived from oxoacids (carboxylic acids, phosphonic acids, sulfonic acids, etc.) in which the oxygen atom from the oxo group is replaced by an aryl group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridazine ring substituted with an ethoxy group and a carboxamide group, and a phenyl ring substituted with chlorine and fluorine atoms. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors like the presence of polar and nonpolar groups, the size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .Aplicaciones Científicas De Investigación
Discovery and Synthesis
Research has led to the development of related compounds, with studies detailing the synthesis processes and structural analysis. For instance, a novel methodology for the synthesis of N-substituted-6-alkoxypteridin-4-amine, showcasing a seven-step synthesis process with total yields ranging from 35.4 to 41%, was developed. This methodology provides a foundation for the synthesis of derivatives, including N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide, by focusing on heterocyclization, alkoxylation, chlorination, and nucleophilic substitution steps (Duan et al., 2012).
Antimicrobial Applications
A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, including structures related to this compound, were synthesized and subjected to computational pharmacokinetic studies. These studies predicted the molecular properties and evaluated the compounds for antimicrobial activities. Among these derivatives, specific compounds showed promising antibacterial and antifungal activities, underscoring the potential of this compound related structures in antimicrobial research (Ahsan et al., 2016).
Structural Analysis and Design
Structural analysis and design studies have contributed to understanding the interactions and properties of this compound related compounds. For example, solvent-free synthesis methods have been employed to create derivatives, highlighting the efficiency and environmental benefits of such approaches. The spectral linearity studies of these compounds provide insights into their structural characteristics and the effects of substituent groups on their properties (Thirunarayanan & Sekar, 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects several downstream biochemical pathways. It leads to a decrease in the activation of mitogen-activated protein kinases and Akt, which are involved in cell proliferation and survival . This results in the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
Similar compounds have been shown to have suitable in vivo pharmacokinetic properties in preclinical safety species .
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . This is achieved through the activation of the intrinsic apoptotic pathway, as indicated by the activation of caspase-9 and the executioner caspases-3 and 7 . It also leads to nuclear fragmentation and an increase in the levels of reactive oxygen species (ROS) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound and alter its efficacy .
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c1-2-20-12-6-5-11(17-18-12)13(19)16-8-3-4-10(15)9(14)7-8/h3-7H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLMXLKECMMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

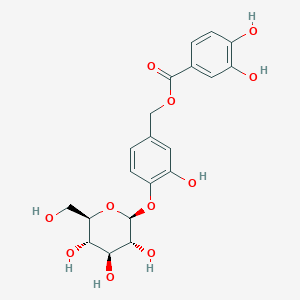
![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)

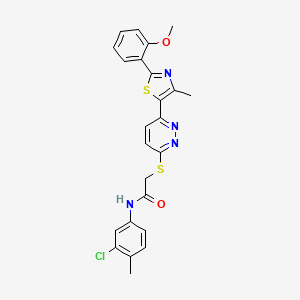
![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)
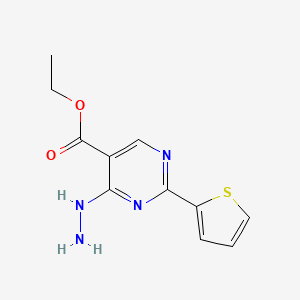

![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2809941.png)
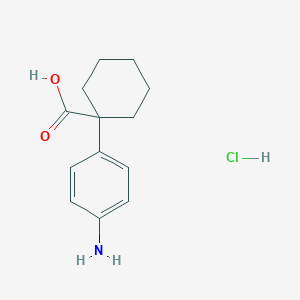

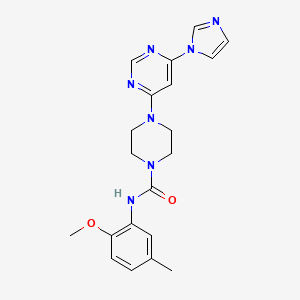
![6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2809947.png)
![2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B2809948.png)
